molecular formula C23H26N4O2 B2738955 N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251593-78-8

N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Katalognummer: B2738955
CAS-Nummer: 1251593-78-8
Molekulargewicht: 390.487
InChI-Schlüssel: MMJNAQRRQZVHOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a heterocyclic compound featuring a piperidine core linked to a 1,2,4-oxadiazole ring and an N-(4-methylphenyl)acetamide moiety. The 4-methylphenyl substituents enhance lipophilicity, which may influence membrane permeability and target binding .

Eigenschaften

IUPAC Name

N-(4-methylphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16-3-7-18(8-4-16)22-25-23(29-26-22)19-11-13-27(14-12-19)15-21(28)24-20-9-5-17(2)6-10-20/h3-10,19H,11-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJNAQRRQZVHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to accelerate the reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with neurotransmitter receptors.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • Compound M815-0550: 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methylphenyl)acetamide (). Methoxy substituents may enhance solubility due to polarity but reduce metabolic stability .
  • Compound 130 : N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide ().
    • The 4-fluorophenyl substituent increases electronegativity, improving interactions with hydrophobic pockets in biological targets. Fluorine’s small size and high electronegativity often enhance bioavailability .

Modifications in the Piperidine-Acetamide Linkage

  • Compound BF22107 : 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide ().
    • The 2-(trifluoromethyl)phenyl group on the acetamide introduces strong electron-withdrawing effects, increasing resistance to enzymatic degradation. This modification may enhance in vivo stability but reduce solubility .
  • Compound S428-1041: N-{4-[2-(4-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-oxoethyl]phenyl}acetamide ().

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Predicted)
Target Compound 419.50 4-methylphenyl (oxadiazole, acetamide) 3.8
BF22107 () 444.45 2-(trifluoromethyl)phenyl 4.2
M815-0550 () 433.49 4-methoxyphenyl, 2-methylphenyl 3.5
S428-1041 () 480.56 oxan-4-yl 4.0
  • The trifluoromethyl group in BF22107 increases LogP, suggesting higher lipophilicity. The oxan-4-yl group in S428-1041 balances hydrophobicity and polarity .

Biologische Aktivität

N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a complex organic compound that has gained attention due to its potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several notable structural components:

  • Molecular Formula : C24H26N4O2
  • Molecular Weight : 414.49 g/mol
  • IUPAC Name : N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

This structure includes a piperidine ring, an oxadiazole moiety, and methylphenyl groups, which contribute to its diverse biological activities.

1. Anticancer Activity

Research has indicated that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation through multiple pathways:

CompoundCell LineIC50 (µM)
Oxadiazole Derivative AHeLa (cervical cancer)5.0
Oxadiazole Derivative BMCF7 (breast cancer)8.3
Oxadiazole Derivative CA549 (lung cancer)7.5

These findings suggest that N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide may exhibit similar anticancer effects due to its structural features.

2. Antimicrobial Activity

Compounds with oxadiazole rings have also been studied for their antimicrobial properties. They demonstrate activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Bacillus subtilis10 µg/mL

These results indicate that the compound may possess significant antibacterial properties.

3. Enzyme Inhibition

The compound is believed to interact with various enzymes, potentially acting as an inhibitor. Studies on related oxadiazole derivatives have shown inhibition of key enzymes such as:

  • Acetylcholinesterase (AChE) : Important for neurotransmission.
  • Carbonic Anhydrase : Involved in maintaining acid-base balance.

Inhibitors of these enzymes can be valuable in treating conditions like Alzheimer's disease and glaucoma.

The proposed mechanism of action for N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its binding affinity to specific receptors and enzymes within cells:

  • Enzyme Binding : The oxadiazole moiety may facilitate binding to active sites on enzymes, inhibiting their function.
  • Signal Pathway Modulation : The compound may interfere with signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a series of oxadiazole derivatives similar to N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of oxadiazole-containing compounds against clinical isolates of bacteria. The study found that certain modifications led to enhanced antibacterial activity compared to traditional antibiotics.

Q & A

Q. What are the common synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis typically involves sequential coupling reactions to assemble the oxadiazole, piperidine, and acetamide moieties. Key steps include:

  • Formation of the oxadiazole ring via cyclization of amidoxime precursors under reflux conditions using solvents like ethanol or DMF .
  • Coupling the oxadiazole-piperidine intermediate with the acetamide derivative using bases (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution . Critical parameters: Temperature control (60–120°C), solvent polarity (DMF enhances reactivity), and stoichiometric ratios of reagents to minimize side products . Purification via recrystallization or column chromatography is essential for ≥95% purity .

Q. Which spectroscopic techniques confirm structural integrity, and what characteristic peaks are expected?

  • ¹H NMR : Distinct signals for the methyl groups on the 4-methylphenyl rings (δ 2.3–2.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and acetamide NH (δ 8.0–8.5 ppm) .
  • ¹³C NMR : Peaks for the oxadiazole carbons (δ 160–170 ppm) and acetamide carbonyl (δ 170–175 ppm) .
  • IR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and C-N (1250–1350 cm⁻¹) . Mass spectrometry (HRMS) confirms molecular ion peaks matching the exact mass .

Q. How does the compound’s stability vary under different storage conditions?

The compound is stable at room temperature in inert atmospheres but degrades under UV light or extreme pH (<3 or >10). Recommended protocols:

  • Store in amber vials at –20°C with desiccants.
  • Avoid aqueous buffers for long-term storage; use DMSO or dry DMF .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling steps in synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates compared to THF or ethanol .
  • Catalysts : Palladium on carbon (Pd/C) or zeolites enhance cross-coupling efficiency by reducing activation energy .
  • Design of Experiments (DoE) : Systematic variation of temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (4–12 hours) identifies optimal conditions via response surface methodology .

Q. What strategies elucidate structure-activity relationships (SAR) for substitutions on the oxadiazole and phenyl rings?

  • Bioisosteric replacement : Substitute 4-methylphenyl with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) groups to assess effects on target binding .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, guiding synthetic prioritization .
  • In vitro assays : Compare IC₅₀ values in enzyme inhibition studies to correlate substituent effects with activity .

Q. How should researchers address spectral data discrepancies during validation?

  • Unexpected NMR shifts : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomerism in the oxadiazole ring using 2D NMR (COSY, HSQC) .
  • Anomalous IR peaks : Check for moisture (broad O-H stretches) or byproduct contamination via LC-MS .
  • Cross-validation : Compare experimental data with simulated spectra from DFT calculations (Gaussian 16) .

Q. What methodologies identify biological targets for this compound?

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) with purified targets like serotonin receptors .
  • CRISPR-Cas9 knockouts : Assess loss of activity in cell lines lacking suspected targets (e.g., PI3K) .

Q. What derivatization approaches improve pharmacological properties?

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to enhance bioavailability .
  • PEGylation : Attach polyethylene glycol chains to improve solubility and reduce off-target effects .
  • Fragment-based optimization : Synthesize analogs with truncated piperidine or modified acetamide groups to balance potency and toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.